Artobiloxanthone (CAS 121748-25-2) is a highly specialized, naturally occurring prenylated dihydrobenzoxanthone characterized by its fused pyranoxanthone ring system and lipophilic prenyl side-chain [1]. In commercial and advanced research procurement, it is primarily sourced as a premium reference standard and structural scaffold for anti-inflammatory, metabolic, and oncology drug discovery. Its precise stereochemistry and highly specific B-ring hydroxylation pattern provide a rigid, high-affinity binding conformation that makes it an indispensable baseline material for evaluating enzyme kinetics. Particularly in elastase and alpha-glucosidase inhibition assays, Artobiloxanthone significantly outperforms simpler unalkylated flavones, making it a critical procurement choice for assay standardization and structure-activity relationship (SAR) mapping.
Procurement of generic prenylated flavones or crude botanical extracts as substitutes for high-purity Artobiloxanthone introduces severe reproducibility and performance risks in biochemical assays [1]. Un-fused baseline flavones, such as norartocarpetin, lack the rigid dihydrobenzoxanthone core and specific B-ring hydroxylation pattern required for high-affinity target binding, resulting in a greater than 30-fold drop in enzyme inhibitory potency. Furthermore, substituting Artobiloxanthone with closely related analogs like artoindonesianin P alters precise kinetic behaviors—such as shifting the binding mechanism or significantly reducing the Selectivity Index in cytotoxicity models—which invalidates SAR baselines and compromises the reliability of high-throughput screening campaigns.
In comparative in vitro assays evaluating natural elastase inhibitors, Artobiloxanthone demonstrated an IC50 of 9.8 μM against Human Neutrophil Elastase (HNE) [1]. This represents a nearly 3-fold higher potency compared to its close structural analog Artoindonesianin P (IC50 = 28.7 μM) and a greater than 30-fold improvement over the unalkylated mother skeleton norartocarpetin (IC50 > 300 μM). The kinetic analysis confirmed it acts as a mixed type I inhibitor, driven by its specific B-ring hydroxylation.
| Evidence Dimension | HNE Inhibition (IC50) |
| Target Compound Data | 9.8 μM |
| Comparator Or Baseline | Artoindonesianin P (28.7 μM) and Norartocarpetin (>300 μM) |
| Quantified Difference | ~3x higher potency than Artoindonesianin P; >30x higher than Norartocarpetin. |
| Conditions | UV assay screening for HNE inhibition; fluorescence quenching for binding affinity. |
For procurement in anti-inflammatory drug discovery, Artobiloxanthone provides a highly active, structurally validated dihydrobenzoxanthone scaffold that significantly outperforms simpler flavones in elastase binding.
When evaluated against Oral Squamous Cell Carcinoma (SAS cell line), Artobiloxanthone exhibited an IC50 of 11 μM [1]. Crucially, when compared directly against the standard chemotherapeutic reference 5-Fluorouracil (5-FU), Artobiloxanthone demonstrated a substantially superior Selectivity Index (SI) of 6.4, whereas 5-FU showed a poor SI of 1.3 due to its severe toxicity in normal HaCaT cells (IC50 = 4 μM).
| Evidence Dimension | Selectivity Index (SI) for SAS cancer cells vs normal HaCaT cells |
| Target Compound Data | SI = 6.4 (IC50 = 11 μM in SAS) |
| Comparator Or Baseline | 5-Fluorouracil (SI = 1.3; IC50 = 3 μM in SAS, 4 μM in HaCaT) |
| Quantified Difference | Nearly 5-fold improvement in Selectivity Index over the clinical benchmark 5-FU. |
| Conditions | 72-hour incubation, MTT assay on SAS (cancerous) and HaCaT (normal) cell lines. |
Buyers sourcing precursor scaffolds for oncology can leverage Artobiloxanthone to achieve a significantly wider therapeutic window and reduced off-target toxicity compared to standard pyrimidine analogs.
Artobiloxanthone functions as a potent, competitive inhibitor of alpha-glucosidase, a key target in metabolic disease research [1]. In direct enzymatic assays, Artobiloxanthone and its fused dihydrobenzoxanthone analogs achieved IC50 values in the 7.6–25.4 μM range. Unlike standard alkylated flavones which act as mixed-type inhibitors, Artobiloxanthone's specific fused pyranoxanthone ring system dictates a strictly competitive binding mechanism at the enzyme's active site.
| Evidence Dimension | Alpha-glucosidase inhibition mechanism and potency |
| Target Compound Data | Competitive inhibition, IC50 range 7.6–25.4 μM |
| Comparator Or Baseline | Alkylated flavones (mixed-type I inhibitors) |
| Quantified Difference | Distinct competitive binding mechanism compared to the mixed-type inhibition of standard alkylated flavones. |
| Conditions | In vitro alpha-glucosidase enzyme assay with kinetic characterization via double reciprocal plots. |
Procuring Artobiloxanthone provides researchers with a mechanistically precise, competitive inhibitor standard for profiling novel antidiabetic compounds against alpha-glucosidase.
As a highly potent, mixed-type I inhibitor of Human Neutrophil Elastase (HNE), Artobiloxanthone is the preferred reference standard for calibrating elastase inhibition assays and benchmarking novel anti-inflammatory therapeutics against a validated dihydrobenzoxanthone baseline [1].
Due to its superior Selectivity Index (SI = 6.4) compared to mainstream pyrimidine analogs like 5-FU, Artobiloxanthone serves as a premium, lower-toxicity starting material for synthesizing targeted apoptosis-inducing agents in oral squamous cell carcinoma research [2].
Its validated role as a strictly competitive alpha-glucosidase inhibitor makes Artobiloxanthone a highly specific mechanistic probe for evaluating antidiabetic drug candidates and mapping enzyme active sites, ensuring precise kinetic profiling [3].